molecular formula C13H22OSi B8606419 tert-Butyl(dimethyl)(3-methylphenoxy)silane CAS No. 62790-75-4

tert-Butyl(dimethyl)(3-methylphenoxy)silane

Cat. No. B8606419
CAS RN: 62790-75-4
M. Wt: 222.40 g/mol
InChI Key: HBUBRNBOYWHGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl(dimethyl)(3-methylphenoxy)silane is a useful research compound. Its molecular formula is C13H22OSi and its molecular weight is 222.40 g/mol. The purity is usually 95%.
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properties

CAS RN

62790-75-4

Product Name

tert-Butyl(dimethyl)(3-methylphenoxy)silane

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-methylphenoxy)silane

InChI

InChI=1S/C13H22OSi/c1-11-8-7-9-12(10-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3

InChI Key

HBUBRNBOYWHGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxytoluene (2 g, 8.5 mmol) in 20 mL of CH2Cl2 is added DBU (3.32 mL, 22.2 mmol) and 1,1-dimethylethyl)dimethylsilyl chloride (3.07 g, 20.34 mmol). After 1.5 hours, the solution is diluted with EtOAc. The organic solution is washed with 1 N HCl, 10% Na2CO3 and saturated NaCl. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography eluting with 5% EtOAc/hexanes to afford the title compound (4.1 g, 18.5 mmol) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of m-cresol(1 mL, 9.6 mmol) in CH2Cl2 (10 mL) was added tert-butyldimethylsilyl chloride (1.5 g, 10 mmol), triethyl aimine (3 ml, 20 mmol. The reaction was stirred at room temperature overnight. It was filtered and filtrate was concentrated and purified by column chromatography on ISCO (40 g) with 10% ethyl acetate in hexanes to yield tert-butyldimethyl(m-tolyloxy)silane as a colorless oil (1.31 g, 62%). HPLC retention time (Method C)=3.22 min. LC/MS (ESD (M+H)+=223.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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